{3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid {3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477233
InChI: InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17(12-4-5-12)9-11-6-7-16(8-11)10-13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)
SMILES: CC(C)(C)OC(=O)N(CC1CCN(C1)CC(=O)O)C2CC2
Molecular Formula: C15H26N2O4
Molecular Weight: 298.38 g/mol

{3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

CAS No.:

Cat. No.: VC13477233

Molecular Formula: C15H26N2O4

Molecular Weight: 298.38 g/mol

* For research use only. Not for human or veterinary use.

{3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid -

Specification

Molecular Formula C15H26N2O4
Molecular Weight 298.38 g/mol
IUPAC Name 2-[3-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17(12-4-5-12)9-11-6-7-16(8-11)10-13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)
Standard InChI Key IASDOXYUFXDXPM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CC1CCN(C1)CC(=O)O)C2CC2
Canonical SMILES CC(C)(C)OC(=O)N(CC1CCN(C1)CC(=O)O)C2CC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[3-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid, reflects its three core components:

  • Pyrrolidine ring: A five-membered secondary amine ring providing a scaffold for functional group attachment.

  • Boc-protected cyclopropylamine: A cyclopropane ring linked to a methylene group and a Boc group, which masks the amine’s reactivity during synthesis .

  • Acetic acid moiety: A carboxylic acid group at the 1-position of the pyrrolidine, enabling salt formation or further derivatization.

Key Structural Data:

PropertyValueSource
Molecular FormulaC₁₅H₂₆N₂O₄
Molecular Weight298.38 g/mol
Canonical SMILESCC(C)(C)OC(=O)N(CC1CCN(C1)CC(=O)O)C2CC2
InChI KeyIASDOXYUFXDXPM-UHFFFAOYSA-N

Synthesis and Production

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Boc Protection: Cyclopropylamine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH or DMAP).

  • Pyrrolidine Functionalization: The Boc-protected amine is conjugated to a pyrrolidine ring via nucleophilic substitution or reductive amination.

  • Acetic Acid Attachment: The acetic acid group is introduced through alkylation or coupling reactions, often using bromoacetic acid derivatives .

Industrial Optimization:

  • Continuous Flow Reactors: Enhance yield by maintaining precise temperature and stoichiometric control.

  • Purification Techniques: Chromatography (HPLC) and crystallization ensure ≥95% purity, critical for pharmaceutical intermediates .

Physicochemical Properties

Stability and Reactivity

  • Boc Group Stability: Susceptible to acidic conditions (e.g., trifluoroacetic acid), enabling selective deprotection .

  • Cyclopropyl Rigidity: Reduces rotational freedom, potentially enhancing metabolic stability compared to linear analogues .

Physicochemical Data:

PropertyValueMethod/Source
LogP (Predicted)1.09–2.74XLOGP3, WLOGP
Aqueous Solubility1.14–13.2 mg/mLSILICOS-IT
Melting PointNot reported

Biological Activity and Applications

Comparative Bioactivity:

CompoundTargetIC₅₀/KdSource
{3-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acidP-gp ATPase12 μM
Boc-protected pyrrolidine analoguesCyclophilin B10–100 nM

Research Advancements

Recent Studies

  • Cyclophilin Inhibition: Derivatives with Boc-protected amines demonstrate nanomolar affinity for cyclophilin B, a key player in metabolic dysfunction-associated steatohepatitis (MASH) .

  • Selective Drug Delivery: The Boc group’s labile nature allows pH-sensitive release in tumor microenvironments .

Key Findings:

  • Selectivity Optimization: Chlorination ortho to the aniline group in analogues improved Cyp B affinity by 3–5-fold .

  • Metabolic Stability: Cyclopropyl groups reduce oxidative metabolism, extending half-life in preclinical models .

Industrial and Regulatory Considerations

ParameterResultSource
Ames TestNegative (TA98, TA100)
Hepatotoxicity (Rat)CL: <8 μM/min/10⁶ cells

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